Imidazo[1,2-b]pyridazine, 6-(methylthio)-
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Overview
Description
6-(methylthio)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methylthio group at the 6th position of the imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylthio)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with methylthiocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-(methylthio)imidazo[1,2-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(methylthio)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under catalytic hydrogenation conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(methylthio)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-c]pyrimidine: Known for its kinase inhibition properties.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6th position.
Uniqueness
6-(methylthio)imidazo[1,2-b]pyridazine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This compound has shown promising results in preclinical studies, particularly in the inhibition of specific kinases involved in cancer progression.
Properties
CAS No. |
61582-31-8 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
6-methylsulfanylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3S/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 |
InChI Key |
CZGWXLAINFJURY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C=CN=C2C=C1 |
Origin of Product |
United States |
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